3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thioxo group in the structure of this compound adds to its potential pharmacological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions:
Starting Materials: The synthesis typically begins with the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound, such as carbon disulfide or thiourea.
Cyclization: The reaction mixture is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone derivative.
Substitution: The propyl group or other substituents on the quinazolinone ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the propyl group at the 3-position.
3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of a propyl group.
3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group at the 3-position in 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may confer unique biological activities and chemical properties compared to its analogs. This structural variation can influence its pharmacokinetics, binding affinity to molecular targets, and overall therapeutic potential.
Properties
IUPAC Name |
3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLIXBFSTLACFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359627 | |
Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63586-34-5 | |
Record name | 2,3-Dihydro-3-propyl-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63586-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 150547 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063586345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63586-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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